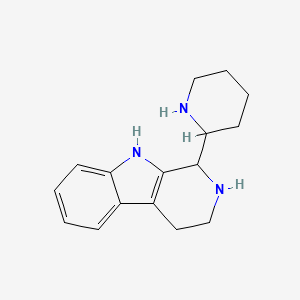
1-(2-Piperidinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Piperidinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is a heterocyclic compound that features a fused pyridine and indole ring system. This compound is of significant interest in medicinal chemistry due to its structural complexity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperidinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions involving piperidine and other reagents under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Piperidinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the core structure .
Aplicaciones Científicas De Investigación
1-(2-Piperidinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Piperidinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Fused pyridine derivatives: Including furopyridines, thienopyridines, and others, which are also used in medicinal chemistry for their diverse bioactivities.
Uniqueness
1-(2-Piperidinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is unique due to its specific fused ring system and the presence of the piperidine moiety, which can impart distinct biological properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
132767-53-4 |
|---|---|
Fórmula molecular |
C16H21N3 |
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
1-piperidin-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H21N3/c1-2-6-13-11(5-1)12-8-10-18-16(15(12)19-13)14-7-3-4-9-17-14/h1-2,5-6,14,16-19H,3-4,7-10H2 |
Clave InChI |
HJYUFGAXUPHVMS-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















